![molecular formula C30H52 B1605893 18alpha-Oleanane CAS No. 30759-92-3](/img/structure/B1605893.png)
18alpha-Oleanane
Overview
Description
18alpha-Oleanane is a type of oleanane triterpenoid . It is a pentacyclic triterpenoid with the molecular formula C30H52 . The structure of oleanane contains a number of different methyl groups, that vary in orientation between different oleananes .
Synthesis Analysis
New oleanane alcohols and their acetates were prepared using classical reductive reagents (LiAlH4, NaBH4, and B2H6-DMS) . The influence of these reagents on the stereoselectivity of reduction was also studied . Synthetic oleanane triterpenoids, such as CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid) and its derivatives, were developed for the prevention and treatment of inflammation and oxidative stress .Molecular Structure Analysis
The molecular structure of 18alpha-Oleanane is characterized by 8 of 8 defined stereocentres . The InChI representation of its structure isInChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21?,22-,23?,24?,27+,28-,29+,30+/m0/s1
. Physical And Chemical Properties Analysis
18alpha-Oleanane has a density of 0.9±0.1 g/cm3, a boiling point of 454.9±12.0 °C at 760 mmHg, and a flash point of 220.8±13.1 °C . It has a molar refractivity of 130.7±0.3 cm3, a polarizability of 51.8±0.5 10-24 cm3, and a molar volume of 450.2±3.0 cm3 .Mechanism of Action
Future Directions
properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNKUCWWHVTTBY-UFBHZMJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H]([C@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019528 | |
Record name | (18α)-Oleanane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30759-92-3 | |
Record name | (18α)-Oleanane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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